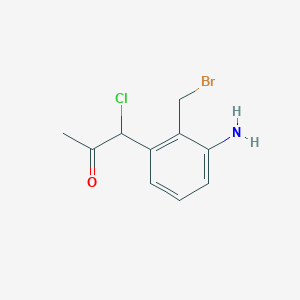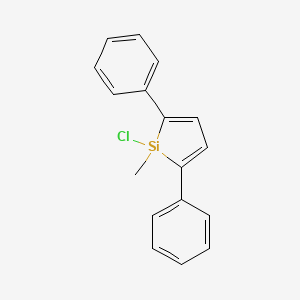
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of amino, trifluoromethylthio, and bromopropanone functional groups
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound containing an amino group.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group is introduced through nucleophilic substitution reactions using reagents like trifluoromethanesulfenyl chloride.
Bromination: The bromopropanone moiety is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the bromopropanone moiety to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one can be compared with other compounds containing similar functional groups:
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: This compound lacks the bromine atom, resulting in different reactivity and applications.
2-Amino-4-(trifluoromethyl)thiophenol: This compound contains a thiophenol group instead of the bromopropanone moiety, leading to different chemical properties and uses.
Fluoxetine: A well-known pharmaceutical compound containing a trifluoromethyl group, used as an antidepressant.
Eigenschaften
Molekularformel |
C10H9BrF3NOS |
|---|---|
Molekulargewicht |
328.15 g/mol |
IUPAC-Name |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-7(16)3-6-1-2-8(4-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI-Schlüssel |
YOEPCNFPPMQLEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC(F)(F)F)N)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


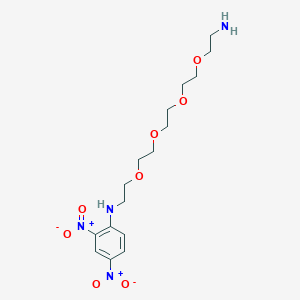
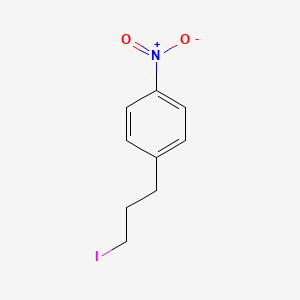

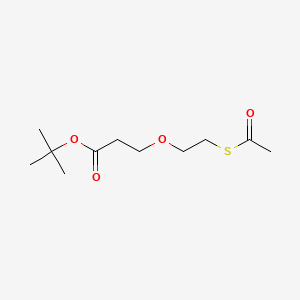
![Benzo[b]thiophene-3-propanoic acid, 2-bromo-](/img/structure/B14067788.png)
![Methyl 3-{[2-(thiophen-3-yl)ethyl]amino}but-2-enoate](/img/structure/B14067795.png)
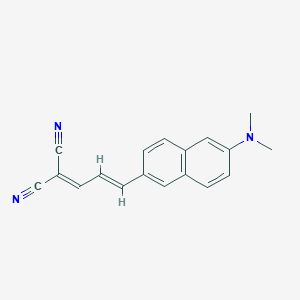
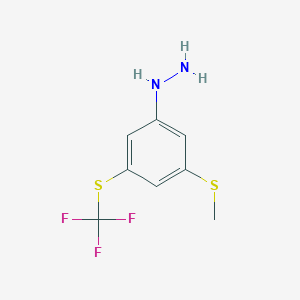
![(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14067811.png)


